
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has shown promising results in various studies related to cancer, inflammation, and other diseases.
作用機序
The mechanism of action of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide involves the inhibition of various cellular pathways. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. The compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, the compound has been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase in the brain.
実験室実験の利点と制限
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has several advantages for lab experiments. The compound is easy to synthesize and has high purity, which makes it suitable for various biological assays. It also has low toxicity and does not have any significant side effects, which makes it safe for use in animal studies. However, the compound has limitations in terms of its solubility and stability, which can affect its pharmacokinetics and bioavailability.
将来の方向性
For research include the development of analogs of the compound and investigation of its potential use in combination with other drugs.
合成法
The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 4-chlorobenzyl isothiocyanate with 2-aminothiazole in the presence of a base to form 2-(4-chlorobenzylthio)thiazole. This intermediate is then reacted with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies related to cancer, inflammation, and other diseases. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-25-17-8-7-15(9-18(17)26-2)22-19(24)10-16-12-28-20(23-16)27-11-13-3-5-14(21)6-4-13/h3-9,12H,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJPPEIQFZDWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

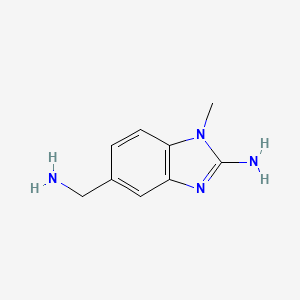
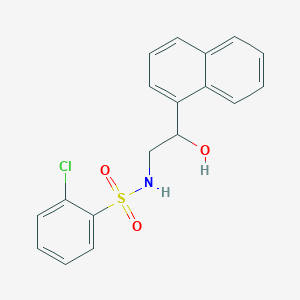
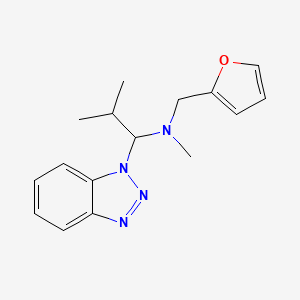
![9-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2788809.png)

![2-[[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2788813.png)
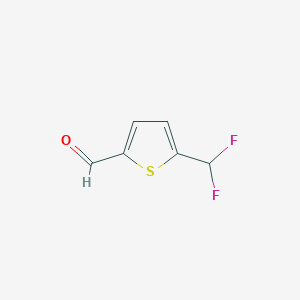
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromofuran-2-carboxylate](/img/structure/B2788816.png)
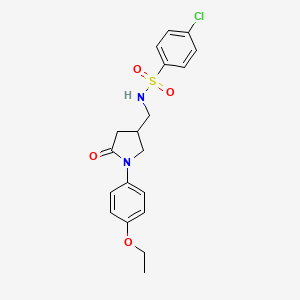
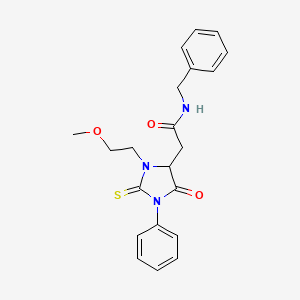
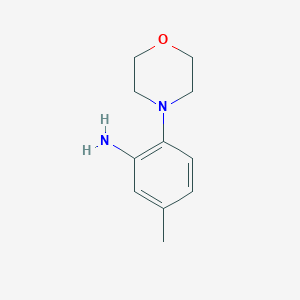
![7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2788822.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2788826.png)